N-(3-chlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-13-4-2-7-16(10-13)22-9-8-20-18(22)24-12-17(23)21-15-6-3-5-14(19)11-15/h2-11H,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCTUYHCVFERRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and a therapeutic agent. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its biological activity, particularly in drug design. The presence of the thioacetamide group enhances its interaction with biological targets. The structural formula can be represented as follows:
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity. This can affect various biochemical pathways, particularly those involved in cancer cell proliferation and antimicrobial resistance.
- Binding Affinity : The imidazole ring and thioacetamide group contribute to the binding affinity and specificity of the compound towards its molecular targets. This interaction is crucial for its effectiveness as a therapeutic agent.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. For instance, it was shown to possess significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Pathogen | MIC (µg/mL) | Comparison to Control |
|---|---|---|
| Staphylococcus aureus | 0.5 | Comparable to Ciprofloxacin |
| Escherichia coli | 1.0 | Higher than standard antibiotics |
Anticancer Activity
The compound has been investigated for its potential anticancer effects. In vitro studies demonstrated that it inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
Case Study : A study on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM.
Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds has highlighted that modifications to the imidazole ring can significantly affect biological activity. For example, substituents on the phenyl rings can enhance or reduce enzyme inhibition potency.
| Compound Variation | Biological Activity |
|---|---|
| N-(3-chlorophenyl) | High enzyme inhibition |
| N-(4-fluorophenyl) | Moderate enzyme inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include:
- Substituents on the imidazole ring: Allyl and phenyl groups (e.g., 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide, CAS 1207034-32-9): The allyl group may increase reactivity or flexibility, while the phenyl substituent could improve lipophilicity .
- Aryl groups on the acetamide :
- 4-Bromophenyl (e.g., N-(benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide): Bromine’s electron-withdrawing effects may alter electronic distribution and binding kinetics .
- Dichlorophenyl (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide): Additional chlorine atoms increase molecular weight (MW = 287.2) and hydrophobicity, affecting membrane permeability .
Table 1: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
